molecular formula C9H15NO3 B1347187 6-Acrylamidohexanoic Acid CAS No. 20766-85-2

6-Acrylamidohexanoic Acid

Cat. No. B1347187
CAS RN: 20766-85-2
M. Wt: 185.22 g/mol
InChI Key: SAQWCPXBLNGTCC-UHFFFAOYSA-N
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Description

6-Acrylamidohexanoic Acid, also known by its CAS number 20766-85-2, is a chemical compound with the molecular formula C9H15NO3 .


Synthesis Analysis

The synthesis of 6-Acrylamidohexanoic Acid involves a dehydrative condensation reaction of N-hydroxysulfosuccinimide sodium salt with 6-aminohexanoic acid . The molecular weight and polydispersity indexes of the resulting polymers are well controlled by the RAFT polymerization mechanism .


Molecular Structure Analysis

The molecular structure of 6-Acrylamidohexanoic Acid is represented by the formula C9H15NO3 .


Chemical Reactions Analysis

6-Acrylamidohexanoic Acid is used in the synthesis of polymer backbones with pendant N-hydroxysulfosuccinimide esters for post-polymerization modification in water . It is also used in the preparation of polyacrylamide gels .


Physical And Chemical Properties Analysis

6-Acrylamidohexanoic Acid is a solid substance . It is soluble in methanol .

Scientific Research Applications

pH-Responsive Polymers

One notable application of AaH is in the synthesis of pH-responsive polymers. Yusa et al. (2003) synthesized well-defined poly(sodium 2-(acrylamido)-2-methylpropanesulfonate-block-sodium 6-acrylamidohexanoate) (pNaAMPS-AaH) via reversible addition−fragmentation chain transfer (RAFT) radical polymerization. These polymers exhibit pH-induced association and dissociation behavior, making them suitable for drug delivery systems where a pH-responsive mechanism is desired for targeted release (Yusa, Shimada, Mitsukami, Yamamoto, & Morishima, 2003).

Hydrogels with Self-Healing Properties

AaH is also integral in developing high-strength hydrogels with self-healing properties in both alkali and acid solutions. Wang et al. (2021) utilized AaH and [2-(methacryloyloxy)ethyl]trimethylammonium chloride solution (DMC) monomers to prepare pH-responsive hydrogels with improved mechanical properties and self-healing ability. These hydrogels have potential applications in soft robotics and as sensors for monitoring body movements (Wang, Guo, Guan, Fu, Wang, & Guo, 2021).

Environmental and Industrial Applications

In environmental and industrial contexts, AaH-based polymers are used for water treatment and as flocculants. Taeymans et al. (2004) highlighted the role of polyacrylamide, derived from acrylamide monomers like AaH, in water and wastewater treatment processes, pulp and paper processing, and mining. The study underscores the importance of understanding the chemistry and control mechanisms of acrylamide to mitigate potential health risks (Taeymans, Wood, Ashby, Blank, Studer, Stadler, Gondé, Eijck, Lalljie, Lingnert, Lindblom, Matissek, Müller, Tallmadge, O'Brien, Thompson, & Silvani, 2004).

Advanced Material Science

AaH is pivotal in creating advanced materials, such as pH-responsive 'liquid marbles' using poly(6-(acrylamido)hexanoic acid)-grafted silica particles. Inoue et al. (2011) demonstrated how these liquid marbles could burst upon exposure to alkaline conditions, suggesting potential uses in controlled delivery systems and as microreactors in chemical processes (Inoue, Fujii, Nakamura, Iwasaki, & Yusa, 2011).

Safety And Hazards

6-Acrylamidohexanoic Acid can cause skin and eye irritation . It is recommended to wear suitable protective equipment, avoid dust formation, and wash hands and face thoroughly after handling .

properties

IUPAC Name

6-(prop-2-enoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-8(11)10-7-5-3-4-6-9(12)13/h2H,1,3-7H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQWCPXBLNGTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314796
Record name 6-Acrylamidohexanoic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acrylamidohexanoic Acid

CAS RN

20766-85-2
Record name 20766-85-2
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Record name 6-Acrylamidohexanoic Acid
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Record name 6-Acrylamidohexanoic Acid
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Synthesis routes and methods I

Procedure details

To a solution of 6-Aminocaproic acid (10.0 g) in a 1.27 M aqueous sodium hydroxide solution (60 ml) was added a solution of acryloyl chloride (7.8 ml) in tetrahydrofuran (20 ml) dropwisely while chilling in ice water. During the addition, the reaction mixture was adjusted to be pH 8 to 9 by addition of 4 N aqueous sodium hydroxide solution. After the addition, the resulting mixture was stirred for 2 hours while being gradually cooled to room temperature. Subsequently, the reaction mixture was adjusted to be pH 3 by addition of 1 N hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with distilled water and dried over anhydrous magnesium sulfate. The magnesium sulfate was filtered off, and the filtrate was concentrated under reduced pressure. The residue was dissolved in a small amount of ethyl acetate and recrystallized from hexane to give the target compound (9.6 g).
Quantity
10 g
Type
reactant
Reaction Step One
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60 mL
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7.8 mL
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20 mL
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ice water
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Synthesis routes and methods II

Procedure details

Sodium hydroxide (7.6 g, 190 mmol) and 6-aminohexanoic acid (10 g, 76 mmol) were dissolved in distilled water (50 mL) at room temperature. Acryloyl chloride (8.24 g, 91 mmol) in dry CH2Cl2 (50 mL) was slowly added to the mixture at room temperature. The resulting mixture was stirred at room temperature for 10 h. The reaction was quenched by adding 10% HCl (20 mL, pH 3) at room temperature and the mixture was extracted with ethyl acetate (2×100 mL). The combined organic layers were dried over MgSO4 and concentrated to give a product as a white solid (11.6 g, 82%). This compound was used without further purification.
Quantity
7.6 g
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reactant
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10 g
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Quantity
50 mL
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8.24 g
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50 mL
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solvent
Reaction Step Two
Yield
82%

Synthesis routes and methods III

Procedure details

N-acryloyl 2-glycine (A2AGA), N-acryloyl 4-aminobutyeric acid (A4ABA), N-acryloyl 6-aminocaproic acid (A6ACA) and N-acryloyl 8-aminocaprylic acid (A8ACA) were synthesized from glycine (Fisher Scientific Inc), 4-aminobutyeric acid, 6-aminocaproic acid and 8-aminocaprylic acid (Acros Organics Inc) respectively.
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Synthesis routes and methods IV

Procedure details

Using the same procedure as previously described except substituting 6-aminocaproic acid for the glutamic acid, the crude product was obtained in greater than 85% yield. After crystallization from water or ethyl acetate, the white, crystalline N-acryloyl-6-aminocaproic acid had a melting point of 88°-90° C.
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85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
P Guo, J Liang, Y Li, X Lu, H Fu, H Jing, S Guan… - Colloids and Surfaces A …, 2019 - Elsevier
… In this research, we designed dual physically cross-linked hydrogel composed of PVA and poly 6-acrylamidohexanoic acid (PAACA) through free radical polymerization and freezing/…
Number of citations: 35 www.sciencedirect.com
K Durstberger - 2023 - repositum.tuwien.at
… Therefore suitable monomers such as 6-acrylamidohexanoic acid and 6-(6-… acid, the amide bond between 6-acrylamidohexanoic acid and methyl 6-aminohexanoate hydrochloride was …
Number of citations: 0 repositum.tuwien.at
Y Han, J Tan, D Wang, K Xu… - Journal of Applied Polymer …, 2019 - Wiley Online Library
… In the present study, a small number of short alkyl groups (6-acrylamidohexanoic acid, C 6 AM) were incorporated into a series of HAPEs (named the AMC 6 C 11 series) to promote …
Number of citations: 10 onlinelibrary.wiley.com
S Tsuji, Y Aso, H Ohara, T Tanaka - Polymer Journal, 2019 - nature.com
… The monomer bearing a sulfoNHS ester was newly synthesized by a dehydrative condensation reaction of N-hydroxysulfosuccinimide sodium salt with 6-acrylamidohexanoic acid. The …
Number of citations: 14 www.nature.com
E Brown, A Racois, E Boschetti, M Corgier - Journal of Chromatography A, 1978 - Elsevier
… Copolymers of 6-acrylamidohexanoic acid We carried out several polymerizations as mentioned above, varying each time the amounts of reagents in the reaction medium. This allowed …
Number of citations: 19 www.sciencedirect.com
S Yusa, A Sakakibara, T Yamamoto… - Macromolecules, 2002 - ACS Publications
… In this work, we synthesized a series of copolymers of NaAMPS and 6-acrylamidohexanoic acid (AmH), 8-acrylamidooctanoic acid (AmO), or AmU of nearly equimolar compositions with …
Number of citations: 73 pubs.acs.org
S Wang, X Guo, S Guan, H Fu, X Wang… - Journal of Dispersion …, 2022 - Taylor & Francis
… In this work, 6-acrylamidohexanoic acid (AACA) and [2-(methacryloyloxy)ethyl]trimethylammonium chloride solution (DMC) monomers were copolymerized in a mixture solution of …
Number of citations: 1 www.tandfonline.com
R Enomoto, M Khimani, P Bahadur, S Yusa - Journal of the Taiwan Institute …, 2014 - Elsevier
… 6-Acrylamidohexanoic acid (AaH) was prepared as reported previously [9]. 4-Cyanopentanoic acid dithiobenzoate (CPD) was synthesized according to the literature [34]. Methanol was …
Number of citations: 8 www.sciencedirect.com
Y Motoyama, N Nakamura… - … : An International Journal …, 2008 - Wiley Online Library
… ) was synthesized via amide coupling between poly(6-acrylamidohexanoic acid) (PAHA) and the … peaks assigned to vinyl groups of 6-acrylamidohexanoic acid in the 1H-NMR spectrum …
P Liu, X Ru, Y Chang, N Ma, G Li, H Chen, X Ren… - Green …, 2022 - pubs.rsc.org
… about three times smaller than that of 6-acrylamidohexanoic acid (4), though the molecular volume of DMAPMA (5) is almost identical to that of 6-acrylamidohexanoic acid (4), that may …
Number of citations: 1 pubs.rsc.org

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